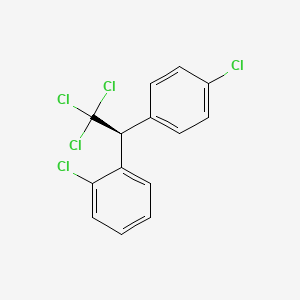
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride is a chemical compound with the molecular formula C20H44ClN3O2. It is known for its unique structure, which includes a myristyl group, an aminoethyl group, and a glycine moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride typically involves the reaction of myristylamine with ethylenediamine, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine
- N-(2-((2-Myristylaminoethyl)amino)ethyl)alanine
- N-(2-((2-Myristylaminoethyl)amino)ethyl)serine
Uniqueness
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride is unique due to its specific structure, which includes a myristyl group and a glycine moiety. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
42868-40-6 |
|---|---|
Molecular Formula |
C20H44ClN3O2 |
Molecular Weight |
394.0 g/mol |
IUPAC Name |
2-[2-[2-(tetradecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C20H43N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-22-17-18-23-19-20(24)25;/h21-23H,2-19H2,1H3,(H,24,25);1H |
InChI Key |
ZWWFAIINEAGTTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNCCNCCNCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















